(6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a combination of chloro, fluorobenzyl, methoxybenzylidene, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazolo[3,2-a]pyrimidine structure, followed by the introduction of various substituents through nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22ClFN4O3S |
---|---|
Molecular Weight |
501 g/mol |
IUPAC Name |
(6Z)-6-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H22ClFN4O3S/c1-13(2)8-20-29-30-22(27)17(23(31)28-24(30)34-20)9-15-10-18(25)21(19(11-15)32-3)33-12-14-4-6-16(26)7-5-14/h4-7,9-11,13,27H,8,12H2,1-3H3/b17-9-,27-22? |
InChI Key |
FGDLAPUXJWYNJO-ITRUVEPVSA-N |
SMILES |
CC(C)CC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1 |
Isomeric SMILES |
CC(C)CC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)CC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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